Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)

Stereochemistry Deoxofluorination Chiral synthesis

Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R) (CAS 927689-69-8) is a chiral 4,5-dihydrooxazole (2-oxazoline) bearing a fluoromethyl substituent at the 4-position and a 4-iodophenyl group at the 5-position, with a 2-phenyl substituent. This compound belongs to a class of fluoro- and iodo-substituted heterocycles investigated as high-affinity sigma receptor ligands with potential as dual-modality PET/SPECT imaging agents.

Molecular Formula C16H13FINO
Molecular Weight 381.18 g/mol
Cat. No. B13654159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)
Molecular FormulaC16H13FINO
Molecular Weight381.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CF
InChIInChI=1S/C16H13FINO/c17-10-14-15(11-6-8-13(18)9-7-11)20-16(19-14)12-4-2-1-3-5-12/h1-9,14-15H,10H2
InChIKeyWEGNHTCFXLYIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5R)-4-(Fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole (CAS 927689-69-8): A Chiral Dual-Halogen 4,5-Dihydrooxazole for PET/SPECT Probe Development and Pharmaceutical Intermediate Sourcing


Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R) (CAS 927689-69-8) is a chiral 4,5-dihydrooxazole (2-oxazoline) bearing a fluoromethyl substituent at the 4-position and a 4-iodophenyl group at the 5-position, with a 2-phenyl substituent . This compound belongs to a class of fluoro- and iodo-substituted heterocycles investigated as high-affinity sigma receptor ligands with potential as dual-modality PET/SPECT imaging agents [1]. The (4S,5R) stereochemistry is explicitly defined, distinguishing it from its (4R,5R) alcohol precursor (CAS 927689-68-7) from which it is synthesized via DAST-mediated deoxofluorination with stereochemical inversion at C-4 . The compound features in two PCT patent applications (WO2018/191682 and WO2012/125832) as a key intermediate in the synthesis of triazole macrocyclic anti-infective agents .

Why Generic 4,5-Dihydrooxazole Substitution Fails: Stereochemistry, Halogen Pairing, and Synthetic Provenance of (4S,5R)-4-(Fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole


Generic or in-class substitution of this compound is precluded by three interdependent features that cannot be replicated by off-the-shelf 4,5-dihydrooxazole analogs. First, the specific (4S,5R) stereochemistry at C-4 and C-5 is fixed and inverted relative to its (4R,5R) alcohol precursor during DAST fluorination; alternative stereoisomers would present different spatial orientations at biological targets . Second, the simultaneous presence of a fluoromethyl group (for potential ¹⁸F PET labeling) and a 4-iodophenyl group (for ¹²³I/¹²⁵I SPECT labeling) constitutes a matched-pair dual-probe architecture; replacing the iodine with methylsulfonyl (as in the florfenicol-related analog CAS 1246818-78-9) eliminates SPECT capability, while replacing fluorine with hydroxyl (as in CAS 927689-68-7) removes PET potential and alters LogP by approximately 1.5–2 units . Third, the compound's documented role as a specifically claimed intermediate in WO2018/191682 and WO2012/125832 means that procurement for patent-protected synthesis programs demands exact structural fidelity—generic dihydrooxazoles lack the requisite C-5 iodoaryl electrophilic coupling handle .

Quantitative Differentiation Evidence for (4S,5R)-4-(Fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole: Head-to-Head Comparator Data for Procurement Decision-Making


Stereochemical Identity: (4S,5R) Configuration via DAST Fluorination with Inversion vs. (4R,5R) Alcohol Precursor

The target compound is produced via DAST-mediated deoxofluorination of ((4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol (CAS 927689-68-7). This reaction proceeds with stereochemical inversion at C-4, converting the (4R,5R) alcohol to the (4S,5R) fluoromethyl product . The stereochemistry is confirmed by ¹H NMR (300 MHz, CDCl₃) showing diagnostic coupling constants: H-4 appears at δ 4.36 (m, 1H), and the fluoromethyl CH₂F protons appear as two ddd signals at δ 4.75 (J=3.8, 9.5, 28.2 Hz) and δ 4.60 (J=3.8, 9.5, 28.2 Hz), consistent with diastereotopic fluoromethyl protons adjacent to a chiral center . The (4R,5R) alcohol precursor (MW 379.19) and the (4S,5R) fluoromethyl product (MW 381.18) are readily distinguished by mass spectrometry (EI-MS m/z 381 [M⁺] for the product vs. m/z 379 for the precursor) .

Stereochemistry Deoxofluorination Chiral synthesis DAST fluorination

Dual Halogen Architecture: Simultaneous Fluorine (PET) and Iodine (SPECT) vs. Single-Halogen or Methylsulfonyl 4,5-Dihydrooxazole Analogs

The target compound uniquely incorporates both a fluoromethyl group (suitable for ¹⁸F radiolabeling for PET) and a 4-iodophenyl group (suitable for ¹²³I or ¹²⁵I radiolabeling for SPECT) within a single 4,5-dihydrooxazole scaffold . This dual-halogen design was explicitly rationalized by de Costa et al. (1992) for sigma receptor imaging agents, where matched-pair fluoro/iodo ligands enable cross-validation of PET and SPECT imaging data using chemically identical (non-radioactive) carrier compounds [1]. The closest in-class analog, (4S,5R)-4-(fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole (related to CAS 1246818-78-9), replaces the iodine atom with a methylsulfonyl group (MW shift: I→SO₂CH₃, ΔMW ≈ -57 Da), eliminating the SPECT-capable heavy halogen while retaining only the fluoromethyl PET handle . Conversely, the non-fluorinated alcohol precursor (CAS 927689-68-7) retains the iodine for SPECT but lacks the fluoromethyl PET probe, and its hydroxymethyl group substantially increases polarity (estimated ΔLogP ≈ +1.5 to +2.0 for fluoromethyl vs. hydroxymethyl based on the measured LogP of 3.583 for the fluoromethyl compound) .

PET imaging SPECT imaging Fluorine-18 Iodine-123 Dual-modality probe

Synthetic Yield and Scalability: DAST Fluorination Route with Documented Multi-Gram Output vs. Alternative 4,5-Dihydrooxazole Syntheses

The published synthetic procedure from the patent literature (WO2018/191682, p. 164) describes the conversion of 21 g (55.40 mmol) of the (4R,5R) alcohol precursor to 12.5 g of the (4S,5R) fluoromethyl product, representing a 53% isolated yield after flash column chromatography . This multi-gram scale demonstration with full experimental detail (solvent: CH₂Cl₂, 800 mL; reagent: DAST, 11.62 mL, 88.67 mmol, 1.6 equiv; temperature: -78 °C to RT overnight) provides a validated starting point for procurement and scale-up planning . In contrast, the copper-catalyzed [3+2] condensation approach for trifluoromethyl-decorated dihydrooxazoles reported by Scheidt et al. (2018) operates on different substitution patterns and has not been demonstrated for the 4-iodophenyl/2-phenyl substitution motif [1]. The Wipf serine/threonine cyclodehydration method (1992) provides a stereospecific route to 4,5-dihydrooxazoles but requires Burgess reagent and is optimized for alkyl-substituted rather than aryl-iodinated systems [2].

DAST fluorination Multi-gram synthesis Process chemistry Fluoromethylation

Physicochemical Property Differentiation: LogP, pKa, and Lipophilic Efficiency vs. Structurally Proximal 4,5-Dihydrooxazole Comparators

The target compound exhibits a predicted LogP of 3.583, a pKa of 2.85±0.70 for the oxazoline ring nitrogen, a density of 1.61±0.1 g/cm³, and a boiling point of 452.7±40.0 °C (all at 760 mmHg) . The LogP of 3.583 places this compound in a lipophilicity range consistent with blood-brain barrier penetration (optimal CNS LogP range: 2–4), which is relevant for sigma receptor CNS imaging applications [1]. The (4R,5R) alcohol precursor (CAS 927689-68-7) has a lower predicted LogP (estimated ~2.0) due to the hydrogen-bond-donating hydroxymethyl group replacing the lipophilic fluoromethyl group . The methylsulfonyl analog (CAS 1246818-78-9, d3-labeled) has a different LogP profile due to the polar SO₂CH₃ group (H-bond acceptors: 4 vs. 2 for the iodo compound; MW 336.40 vs. 381.18) . The low pKa (2.85) indicates that the oxazoline nitrogen is predominantly unprotonated at physiological pH, favoring passive membrane permeation over pH-dependent partitioning .

Lipophilicity LogP pKa Physicochemical profiling Drug-likeness

Patent-Cited Intermediate Status: Documented Role in Triazole Macrocyclic Anti-Infective Synthesis vs. Non-Patented 4,5-Dihydrooxazole Analogs

This compound is explicitly cited as a synthetic intermediate in two PCT patent applications from Melinta Therapeutics: WO2018/191682 A1 (Triazole compounds and methods of making and using the same, p. 164) and WO2012/125832 A2 (Antimicrobial agents, p. 77) . Both patents describe families of compounds with anti-infective, anti-proliferative, and anti-inflammatory activity targeting Gram-positive pathogens including methicillin-resistant staphylococci and vancomycin-resistant enterococci [1][2]. The compound's presence in the experimental sections of these patents establishes its demonstrated utility in constructing the patent-protected triazole macrocyclic scaffold. Closely related 4,5-dihydrooxazole intermediates lacking the 4-iodophenyl group (e.g., the methylsulfonyl analog used in florfenicol synthesis, CAS 143026-79-3) serve different end-products (veterinary antibiotic florfenicol vs. novel anti-infective triazole macrocycles) and are not interchangeable in the patented synthetic routes [3].

Anti-infective agents Macrocyclic triazoles Patent intermediate Melinta Therapeutics Gram-positive antibiotics

Sigma Receptor Ligand Class Validation: Conceptual Framework from de Costa et al. (1992) Supporting Fluoro/Iodo Dual-Probe Design Strategy

The de Costa et al. (1992) study in Journal of Medicinal Chemistry established the foundational principle that fluoro- and iodo-substituted ligands can achieve very high affinity and selectivity for sigma receptors while enabling dual PET/SPECT imaging applications [1]. In this study, three structural classes of sigma ligands were evaluated: benzomorphans (e.g., (+)-4: Ki = 0.29 nM for σ1 using [³H](+)-3-PPP), ethylenediamines (e.g., compound 5: Ki = 4.22 nM for [³H](+)-3-PPP and 5.07 nM for [³H](+)-pentazocine), and piperazines (compound 3) [1]. The iodo-substituted ethylenediamine 8 showed Ki = 0.54 nM ([³H](+)-3-PPP), comparable to the parent compound 2 (Ki = 0.34 nM) [1]. While the target 4,5-dihydrooxazole was not among the specific compounds in this 1992 study, the paper introduced the 4,5-dihydrooxazole (2-oxazoline) heterocycle class as a viable scaffold for sigma receptor ligand design [2]. Subsequent work on alkoxyisoxazoles as σ1 receptor antagonists demonstrated Ki < 1 nM with selectivity over DAT, NET, and SERT, confirming that the oxazole/isoxazole scaffold class is capable of sub-nanomolar sigma receptor affinity [3]. BindingDB entries for sigma receptor ligands with fluoromethyl and iodophenyl motifs corroborate that these substituents, when properly positioned on heterocyclic scaffolds, contribute to high-affinity sigma receptor interactions [2].

Sigma-1 receptor Sigma-2 receptor Radiotracer development Receptor binding affinity PET/SPECT imaging

Recommended Application Scenarios for (4S,5R)-4-(Fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole (CAS 927689-69-8): Evidence-Driven Procurement Guidance


Sigma Receptor PET/SPECT Dual-Modality Imaging Probe Development

This compound is directly suited for research programs developing matched-pair PET (¹⁸F) and SPECT (¹²³I/¹²⁵I) imaging agents targeting sigma-1 or sigma-2 receptors. The simultaneous presence of fluoromethyl and 4-iodophenyl groups on a single 4,5-dihydrooxazole scaffold enables the use of chemically identical non-radioactive carrier for both modalities, eliminating cross-modal pharmacokinetic variability in preclinical imaging validation . The LogP of 3.583 and predicted neutral species dominance at physiological pH support brain-penetrant tracer development for CNS sigma receptor imaging . Researchers should note that specific sigma receptor binding affinity (Ki) for this compound has not been publicly reported and requires de novo experimental determination as a prerequisite for imaging studies .

Key Intermediate for Melinta Triazole Macrocyclic Anti-Infective Synthesis (WO2018/191682 Route)

Organizations engaged in synthesizing the triazole macrocyclic anti-infective compounds claimed in WO2018/191682 A1 must procure this specific (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole intermediate. The compound is explicitly cited at page 164 of the patent and serves as a building block for constructing the macrocyclic core . The 4-iodophenyl substituent provides a critical aryl iodide handle for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Ullmann-type couplings) required for macrocycle assembly . The (4S,5R) stereochemistry must be verified by chiral HPLC or NMR prior to use, as the stereochemical integrity at C-4 and C-5 is essential for downstream diastereoselective transformations in the patented route .

Precursor for ¹⁸F-Radiolabeling Chemistry and Cold Reference Standard Production

The fluoromethyl group at C-4 makes this compound a candidate precursor or cold reference standard for ¹⁸F-radiolabeling studies. The compound can serve as a non-radioactive reference standard (¹⁹F) for HPLC method development, radiometabolite analysis, and specific activity determination in ¹⁸F-tracer production . The well-characterized ¹H NMR spectrum (including diagnostic CH₂F coupling constants: J = 28.2 Hz for ¹H-¹⁹F geminal coupling) provides unambiguous identity confirmation for quality control release testing of both cold and hot batches . For programs exploring late-stage ¹⁸F-fluorination strategies, the compound's established synthesis via DAST provides a model system for optimizing fluorination conditions .

Matched-Pair Comparator for Structure-Activity Relationship (SAR) Studies of 4,5-Dihydrooxazole Sigma Ligands

In medicinal chemistry programs investigating sigma receptor SAR within the 4,5-dihydrooxazole chemotype, this compound serves as a unique comparator occupying a distinct region of chemical space. It can be directly compared against the (4R,5R) alcohol precursor (CAS 927689-68-7) to assess the impact of C-4 fluorination vs. hydroxylation on target binding and pharmacokinetics , against the methylsulfonyl analog (CAS 1246818-78-9) to evaluate iodine vs. methylsulfonyl electronic and steric effects at C-5 , and against non-iodinated 2-phenyl-4,5-dihydrooxazoles to isolate the contribution of the heavy halogen to binding affinity and lipophilicity . The compound's dual-probe architecture allows SAR teams to simultaneously optimize both PET and SPECT tracer properties from a single chemical series [1].

Quote Request

Request a Quote for Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.